Imp2-IN-1
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Overview
Description
IMP2-IN-1 is a potent inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 (IMP2). This compound has shown significant efficacy in reducing the levels of IMP2 in various cell lines, including SW480 and Huh7 cells. This compound is primarily used in scientific research to study the role of IMP2 in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMP2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzaldehyde with a suitable amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various substituents to achieve the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
IMP2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
IMP2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of IMP2 in cancer cell proliferation, migration, and invasion. .
Metabolic Disorders: this compound is used to investigate the role of IMP2 in metabolic disorders such as diabetes and obesity.
Neurobiology: this compound is used to explore the role of IMP2 in neural development and function.
Mechanism of Action
IMP2-IN-1 exerts its effects by inhibiting the activity of IMP2, a protein involved in the regulation of messenger ribonucleic acid stability, localization, and translation. By binding to IMP2, this compound prevents it from interacting with its target messenger ribonucleic acids, thereby reducing their stability and translation. This leads to decreased levels of proteins that are regulated by IMP2, ultimately affecting various cellular processes such as proliferation, migration, and metabolism .
Comparison with Similar Compounds
IMP2-IN-1 is unique in its high specificity and potency as an IMP2 inhibitor. Similar compounds include:
IMP1-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 (IMP1), which has similar functions but different target messenger ribonucleic acids.
IMP3-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 (IMP3), which also regulates messenger ribonucleic acid stability and translation but has distinct biological roles.
This compound stands out due to its specific inhibition of IMP2, making it a valuable tool for studying the unique functions of this protein in various biological processes and diseases .
Properties
Molecular Formula |
C21H14F3NO4 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
ACJZUAUURQGKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.